molecular formula C5H8N2O2 B12970607 5-Methylpyridazin-3(2H)-one hydrate

5-Methylpyridazin-3(2H)-one hydrate

Cat. No.: B12970607
M. Wt: 128.13 g/mol
InChI Key: NQQNUSJATDGLJS-UHFFFAOYSA-N
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Description

5-Methylpyridazin-3(2H)-one hydrate features the pyridazin-3(2H)-one scaffold, a heterocyclic structure of significant interest in modern medicinal chemistry for its diverse biological activities . This core structure is recognized as a privileged scaffold in the design and synthesis of novel bioactive molecules, particularly for tackling major health challenges such as cardiovascular diseases and cancer . Researchers are exploring pyridazinone derivatives as potential vasodilators for treating hypertension and other cardiovascular conditions . Some derivatives act as potent vasorelaxant agents by targeting specific biological receptors and demonstrating superior efficacy in pre-clinical models, for instance by significantly upregulating eNOS mRNA expression and increasing aortic nitric oxide levels . Concurrently, the scaffold is investigated in targeted anticancer chemotherapy. Pyridazinone-containing compounds have shown promise as inhibitors of key molecular targets like kinases, which are involved in cancer cell survival, proliferation, and metastasis . This dual research interest is especially relevant in the emerging field of reverse cardio-oncology, which addresses the link between hypertension and cancer incidence, highlighting the value of this chemical series in developing agents with potential dual activity or for drug repurposing strategies .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4-methyl-1H-pyridazin-6-one;hydrate

InChI

InChI=1S/C5H6N2O.H2O/c1-4-2-5(8)7-6-3-4;/h2-3H,1H3,(H,7,8);1H2

InChI Key

NQQNUSJATDGLJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridazin-3(2H)-one hydrate typically involves the reaction of 5-methylpyridazine with appropriate reagents. One common method is the Grignard reaction, where the Grignard reagent is treated with an electrophile such as a halogen or sulfur compound to form the desired product . Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst in the presence of ethanol, which provides the desired products with moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridazin-3(2H)-one hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

5-Methylpyridazin-3(2H)-one hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: It has been investigated for its cardiotonic, hypotensive, and platelet aggregation inhibition activities. These properties make it a potential candidate for the development of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methylpyridazin-3(2H)-one hydrate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase-III in heart muscles and blood vessels, leading to positive inotropic and hypotensive effects . The compound may also interact with other enzymes and receptors, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyridazinone scaffold allows diverse substitutions, leading to compounds with distinct properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Features
5-Methylpyridazin-3(2H)-one hydrate 5-CH₃, hydrate C₅H₆N₂O·H₂O Enhanced stability due to hydration; moderate polarity .
5-Chloro-6-phenylpyridazin-3(2H)-one 5-Cl, 6-Ph C₁₀H₇ClN₂O Chlorine and phenyl groups increase lipophilicity; used in drug synthesis .
2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one 2-(2-MeO-benzyl), 5-Cl, 6-Ph C₁₈H₁₄ClN₂O₂ Methoxybenzyl group enhances steric bulk; potential CNS activity .
4,5-Dichloro-2-methyl-6-phenylpyridazin-3(2H)-one 4,5-Cl₂, 2-CH₃, 6-Ph C₁₁H₈Cl₂N₂O Dichloro substitution increases electrophilicity; reactive in cross-coupling .

Physicochemical Properties

  • Solubility : The hydrate form of 5-methylpyridazin-3(2H)-one improves water solubility compared to anhydrous analogs. Chlorinated derivatives (e.g., 5-Cl, 6-Ph) exhibit lower aqueous solubility due to increased hydrophobicity .
  • Reactivity : Chlorine substituents enhance electrophilicity, enabling reactions with nucleophiles (e.g., iodide displacement in 5-chloro derivatives ). Methyl groups, as in this compound, reduce reactivity but improve metabolic stability.
  • Thermal Stability: Hydrates generally decompose at lower temperatures than anhydrous forms. Chlorinated pyridazinones show higher thermal stability due to stronger C-Cl bonds .

Key Research Findings

  • Reactivity Trends : Chlorine substituents at the 5-position significantly increase reaction rates in nucleophilic substitutions compared to methyl groups. For instance, 5-chloro derivatives react with iodide ions 10× faster than methyl-substituted analogs .
  • Stability Studies : this compound retains 90% stability under refrigeration (4°C) for 6 months, whereas anhydrous forms degrade by 20% under the same conditions .
  • Pharmacokinetics: Methyl-substituted pyridazinones show longer half-lives in vivo due to reduced oxidative metabolism, as demonstrated in rodent models .

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